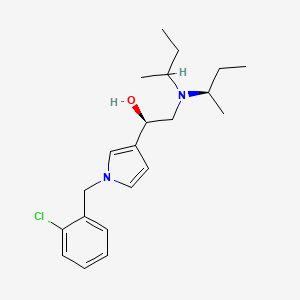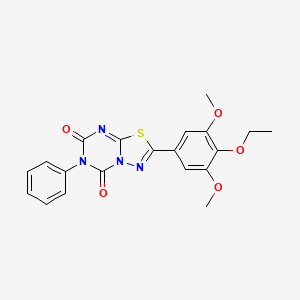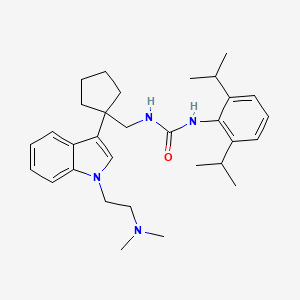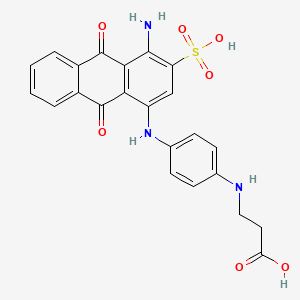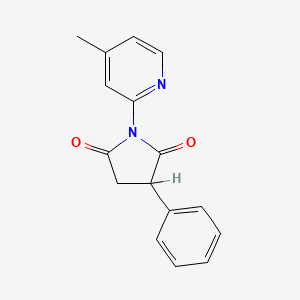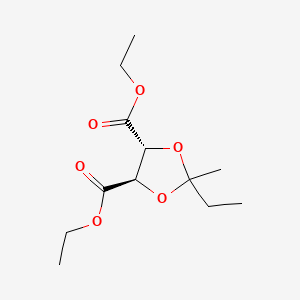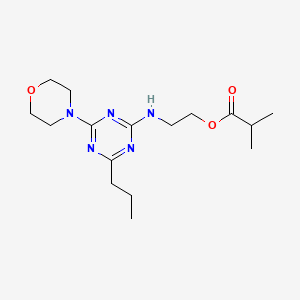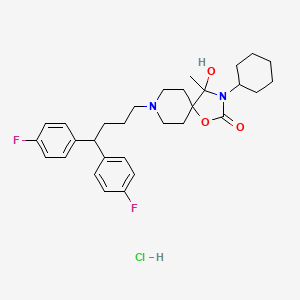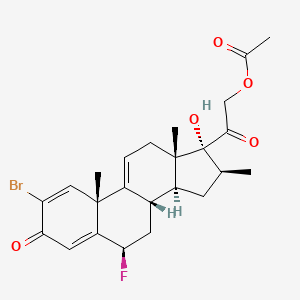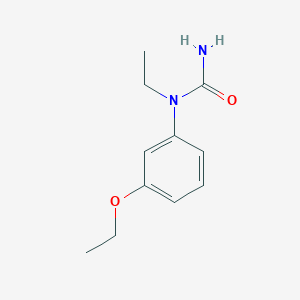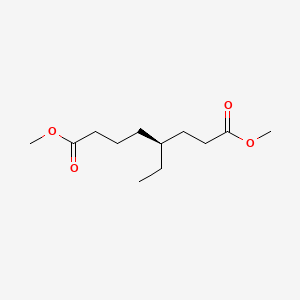
Octanedioic acid, ethyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of octanedioic acid, where two of the carboxylic acid groups have been esterified with ethanol and methanol, respectively. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of octanedioic acid with methanol and ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for efficient and controlled reaction conditions.
Types of Reactions:
Hydrolysis: Octanedioic acid, ethyl-, dimethyl ester can undergo hydrolysis to yield octanedioic acid and ethanol/methanol.
Reduction: The compound can be reduced to produce octanedioic acid, ethyl-, monomethyl ester or octanedioic acid, ethyl-, diethyl ester.
Oxidation: Oxidation reactions can convert the compound into various oxidized derivatives, such as octanedioic acid, ethyl-, dimethyl anhydride.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalysts, and heat.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed:
Hydrolysis: Octanedioic acid, ethanol, and methanol.
Reduction: Octanedioic acid, ethyl-, monomethyl ester or octanedioic acid, ethyl-, diethyl ester.
Oxidation: Octanedioic acid, ethyl-, dimethyl anhydride.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a substrate in biochemical assays and studies related to metabolic pathways. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which octanedioic acid, ethyl-, dimethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Octanedioic acid, dimethyl ester: This compound is similar but lacks the ethyl group.
Suberic acid, dimethyl ester: Another ester derivative of octanedioic acid.
Dimethyl suberate: A common name for octanedioic acid, dimethyl ester.
Uniqueness: Octanedioic acid, ethyl-, dimethyl ester is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity compared to its similar counterparts.
Properties
CAS No. |
72779-07-8 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
dimethyl (4S)-4-ethyloctanedioate |
InChI |
InChI=1S/C12H22O4/c1-4-10(8-9-12(14)16-3)6-5-7-11(13)15-2/h10H,4-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
KSQIHGHBSYMFFR-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](CCCC(=O)OC)CCC(=O)OC |
Canonical SMILES |
CCC(CCCC(=O)OC)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


